molecular formula C7H11ClO2 B14436568 (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride

(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride

Cat. No.: B14436568
M. Wt: 162.61 g/mol
InChI Key: RINNLZCLKFJMNO-SNAWJCMRSA-N
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Description

(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride is an organic compound with a unique structure that includes an enoyl chloride group and a tert-butyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride typically involves the chlorination of (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions usually include refluxing the acid with thionyl chloride in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Addition Reactions: The double bond in the enoyl group can participate in addition reactions with electrophiles or nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under mild conditions.

    Addition Reactions: Electrophiles like bromine or nucleophiles like water can be used.

    Hydrolysis: Typically carried out in the presence of water or aqueous base.

Major Products Formed

    Nucleophilic Substitution: Produces substituted amides, esters, or thioesters.

    Addition Reactions: Forms addition products with electrophiles or nucleophiles.

    Hydrolysis: Yields (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoic acid.

Scientific Research Applications

(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The enoyl chloride group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropan-2-ol: A precursor in the synthesis of (E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride.

    2-Chloro-2-methylpropane: Another compound with a similar tert-butyl group but different reactivity.

Properties

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride

InChI

InChI=1S/C7H11ClO2/c1-7(2,3)10-5-4-6(8)9/h4-5H,1-3H3/b5-4+

InChI Key

RINNLZCLKFJMNO-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)O/C=C/C(=O)Cl

Canonical SMILES

CC(C)(C)OC=CC(=O)Cl

Origin of Product

United States

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